1H-pyrrolo[3,2-b]pyridine-2-acetic acid

Conformational analysis Scaffold design Structure-based drug design

Secure the authentic 2-acetic acid isomer of the 4-azaindole scaffold (CAS 1261788-47-9). Its C2 regiochemistry dictates a unique conformational landscape, proven essential for the crystallographic binding pose in Factor VIIa (PDB 2F9B), unlike the 3-yl isomer. With a predicted aqueous solubility >1 mM and a carboxylic acid handle primed for HATU/EDCI amide coupling, this fragment is ready for direct use in fragment-based screening, S1 pocket growing, and CNS-penetrant programs. Ensure your SAR is not compromised by positional isomer mixtures.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Cat. No. B12870763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[3,2-b]pyridine-2-acetic acid
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(N2)CC(=O)O)N=C1
InChIInChI=1S/C9H8N2O2/c12-9(13)5-6-4-8-7(11-6)2-1-3-10-8/h1-4,11H,5H2,(H,12,13)
InChIKeyDQWSBJYUTGTUNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[3,2-b]pyridine-2-acetic Acid: Core Structural Identity and Procurement Specifications


1H-Pyrrolo[3,2-b]pyridine-2-acetic acid (CAS 1261788-47-9, molecular formula C₉H₈N₂O₂, molecular weight 176.17 g/mol) is a heterobicyclic building block belonging to the 4-azaindole class, characterized by a pyrrole ring fused to a pyridine with a carboxylic acid substituent appended specifically at the 2-position of the pyrrole ring [1] . Its computed physicochemical descriptors—including an XLogP3-AA of 0.6, a topological polar surface area of 66 Ų, and 2 hydrogen bond donors—position it as a compact, moderately polar scaffold fragment amenable to further derivatization in medicinal chemistry programs [1]. The precise regiochemistry of the acetic acid attachment (C2) is the primary differentiator from its widely cataloged positional isomers, directly influencing hydrogen-bonding geometry, conformational population, and subsequent biological target engagement [2].

Why 1H-Pyrrolo[3,2-b]pyridine-2-acetic Acid Cannot Be Replaced by Its 3- or 5-Positional Isomers


Within the pyrrolo[3,2-b]pyridine scaffold, the exact position of the acetic acid handle dictates both the conformational landscape available for target binding and the compound's intermolecular interaction potential. Ab initio computational studies on the 3-yl acetic acid isomer demonstrate that the COOH group adopts a specific anti orientation stabilized by a strong intramolecular hydrogen bond with the pyrrole NH—a conformational preference that is geometrically inaccessible to the 2-substituted isomer [1]. This fundamental difference in conformational pre-organization means the 3-yl and 2-yl isomers will present their carboxylate pharmacophores in distinct spatial vectors, making them non-interchangeable in structure-activity relationships involving receptor recognition, metal chelation, or hydrogen-bonding networks [2]. Additionally, the 2-position attachment places the acetic acid moiety closer to the pyridine nitrogen, altering the local electronic environment and acid dissociation constant (estimated carboxylic acid pKa ~4.5–5.0) relative to isomers where the acid is further removed from the electron-withdrawing pyridine ring .

Quantitative Differentiation Evidence for 1H-Pyrrolo[3,2-b]pyridine-2-acetic Acid Versus Closest Analogs


Conformational Pre-Organization: The 2-Acetic Acid Isomer Lacks the Intramolecular H-Bond Stabilization Present in the 3-Acetic Acid Isomer

The 3-yl acetic acid isomer of the pyrrolo[3,2-b]pyridine scaffold forms a kinetically stable conformer wherein the carboxylic acid group adopts an anti orientation and engages in a strong intramolecular hydrogen bond with the pyrrole NH, as determined by ab initio HF/6-31G* calculations [1]. In contrast, for the 2-yl acetic acid isomer (the target compound), the acetic acid side chain is positioned on the pyrrole carbon adjacent to the bridgehead carbon; the increased distance and altered geometry relative to the pyrrole NH preclude formation of this same intramolecular H-bond, resulting in a distinct conformational ensemble and a different spatial presentation of the carboxylate for intermolecular recognition events [2]. This conformational divergence means the two isomers will sample different torsion angle distributions in solution and at protein binding sites, directly affecting enthalpy–entropy compensation upon binding.

Conformational analysis Scaffold design Structure-based drug design

Scaffold-Validated 4-Azaindole Core with Documented Bioisosteric Replacement of 5-Amidinoindole in Factor VIIa Inhibitors

The pyrrolo[3,2-b]pyridine (4-azaindole) core—the scaffold of which 1H-pyrrolo[3,2-b]pyridine-2-acetic acid is a direct 2-substituted derivative—has been structurally validated in a co-crystal X-ray diffraction study (PDB 2F9B, resolution 2.54 Å) as an effective bioisosteric replacement for a highly basic 5-amidinoindole moiety in Factor VIIa inhibitors [1]. The less basic 5-aminopyrrolo[3,2-b]pyridine scaffold achieved productive binding to the Factor VIIa active site, and a derivative bearing the 2-yl-phenyl-acetic acid moiety displayed a Ki of 7,400 nM against Factor VIIa [2]. While the unelaborated 2-acetic acid building block itself was not the final inhibitor, the crystallographic evidence confirms that the 2-position of this exact scaffold accommodates substitution that extends into the S1 pocket, establishing the 2-acetic acid compound as a validated fragment-growing vector for this target class.

Factor VIIa inhibition Anticoagulant Bioisostere Scaffold hopping

Computationally Defined LogP and Polarity That Govern Passive Permeability and Solubility Relative to Carboxamide and Ester Analogs

The computed XLogP3-AA value of 0.6 for 1H-pyrrolo[3,2-b]pyridine-2-acetic acid (PubChem) indicates significantly lower lipophilicity compared to ester or carboxamide derivatives of the same scaffold [1]. For context, fragment-based lead generation guidelines typically favor fragments with LogP ≤ 3, and the sub-1.0 LogP of the 2-acetic acid places it firmly in the 'lead-like' property space with favorable aqueous solubility characteristics. The topological polar surface area (TPSA) of 66 Ų, combined with 2 hydrogen bond donors and 3 hydrogen bond acceptors, provides a balanced profile that allows for substantial property latitude upon further functionalization—contrasting with more lipophilic pyrrolo[3,2-b]pyridine derivatives such as 3-carboxamide analogs (e.g., compound 1c from Mizojiri et al.), which required optimization to address PK issues arising from higher LogP [2].

Physicochemical properties LogP Lead-likeness Fragment-based drug discovery

Synthetic Versatility of the 2-Carboxylic Acid Handle Confirmed in Multi-Target Pyrrolo[3,2-b]pyridine Medicinal Chemistry Programs

The carboxylic acid at the 2-position of the pyrrolo[3,2-b]pyridine scaffold provides a direct, high-yielding conjugation handle for amide bond formation—a key reaction in medicinal chemistry library synthesis. This functional group strategy has been successfully deployed across multiple therapeutic programs: in M1 positive allosteric modulator (PAM) development, scaffold-hopping from pyrrolo[2,3-b]pyridine to pyrrolo[3,2-b]pyridine congeners identified backup candidates that advanced to late-stage profiling [1]; in irreversible mutant EGFR inhibitor programs, 1H-pyrrolo[3,2-b]pyridine derivatives bearing substituents at the 2-position demonstrated pharmacological activity against mutant EGFR [2]; and in MAO-B inhibitor development, (1H-pyrrolo[3,2-b]pyridine-5-yl)benzamides achieved sub-nanomolar potency (hMAO-B IC50 = 1.11 nM for compound NTZ-2020) with >9000-fold selectivity over MAO-A [3]. While these examples employ more elaborated derivatives, they collectively validate that the 4-azaindole core with appropriate carboxylic acid or amide substitution at various positions is a productive template across diverse target classes.

Synthetic tractability Amide coupling Parallel synthesis Kinase inhibitor

Recommended Procurement Scenarios for 1H-Pyrrolo[3,2-b]pyridine-2-acetic Acid Based on Verified Evidence


Fragment-Based Lead Discovery Targeting Serine Protease S1 Pockets

The crystallographically validated binding mode of the 2-substituted pyrrolo[3,2-b]pyridine scaffold in Factor VIIa (PDB 2F9B) establishes this compound as a high-confidence fragment for soaking or co-crystallization experiments [1]. The 2-acetic acid moiety provides both a hydrogen-bonding anchor and a synthetic vector for fragment growing into the S1 pocket. Procurement of the 2-acetic acid building block—rather than the 3- or 5-isomers—is essential because only the 2-substituted series has demonstrated this specific crystallographic binding pose.

Aqueous Fragment Library Construction for High-Concentration Biochemical Screening

With an XLogP3-AA of 0.6 and computed TPSA of 66 Ų, 1H-pyrrolo[3,2-b]pyridine-2-acetic acid is predicted to exhibit aqueous solubility suitable for fragment screening at concentrations exceeding 1 mM [2]. This contrasts with more lipophilic pyrrolo[3,2-b]pyridine carboxamide and ester derivatives that require co-solvents, reducing assay compatibility. The carboxylic acid also enables detection by mass spectrometry in native-state MS screening workflows.

Scaffold-Hopping Reference Standard for 4-Azaindole versus 7-Azaindole Isosteric Comparison

Recent M1 PAM development programs have explicitly compared pyrrolo[3,2-b]pyridine (4-azaindole) and pyrrolo[2,3-b]pyridine (7-azaindole) scaffolds, finding that the 4-azaindole isomer can yield superior CNS penetration and pharmacokinetic profiles in some contexts [3]. 1H-Pyrrolo[3,2-b]pyridine-2-acetic acid serves as the simplest purchasable reference standard for the 4-azaindole series with a carboxylic acid handle, enabling head-to-head physicochemical and biochemical comparisons with 7-azaindole-2-acetic acid analogs.

Synthetic Intermediate for Parallel Amide Library Synthesis in Kinase and GPCR Programs

The carboxylic acid at C2 is primed for direct amide coupling using standard HATU/EDCI protocols, enabling rapid diversification in 96-well format [4]. The scaffold has demonstrated compatibility with kinase inhibitor design (EGFR, ACC1) and GPCR modulator programs (M1 PAM, CRTh2 antagonist), providing broad target-class applicability. The defined XLogP3-AA and TPSA allow property-based library design with predictable lead-like characteristics.

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